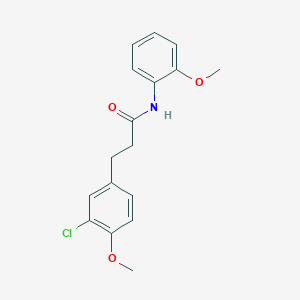
N-Veratrylidene-M-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Veratrylidene-M-toluidine is an organic compound with the molecular formula C16H17NO2 It is a Schiff base derived from the condensation of veratraldehyde and m-toluidine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Veratrylidene-M-toluidine can be synthesized through a condensation reaction between veratraldehyde and m-toluidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Veratrylidene-M-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Veratrylidene-M-toluidine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Veratrylidene-M-toluidine involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-Veratrylidene-M-anisidine
- N-Furfurylidene-M-toluidine
- N-Piperonylidene-M-toluidine
- N-(9-Anthracenylmethylene)-M-toluidine
- N-(Cinnamylidene)-M-toluidine
Uniqueness
N-Veratrylidene-M-toluidine is unique due to its specific combination of veratraldehyde and m-toluidine, resulting in distinct chemical properties and reactivity. Its ability to form stable Schiff bases and coordinate with metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
82363-23-3 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
Clave InChI |
FNFVAJBCNITRNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
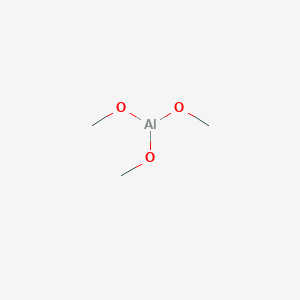


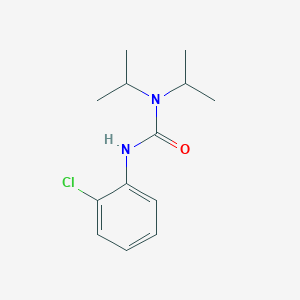
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
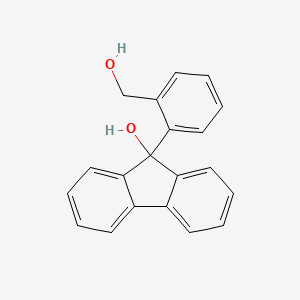

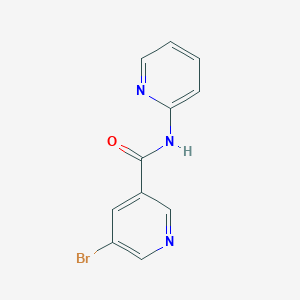
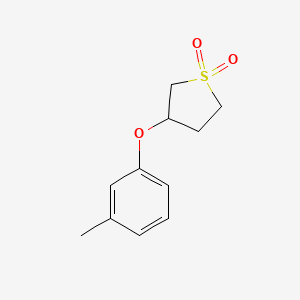


![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
